2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine
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Overview
Description
2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine is a member of indoles.
Scientific Research Applications
Molluscicidal Properties
One of the early studies on compounds related to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine shows that derivatives of thiazolo[5,4-d]pyrimidines, a closely related class, exhibit molluscicidal properties. This suggests potential applications in controlling snail populations that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Antidepressant Properties
Research has explored the antidepressant profile of compounds similar to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine. For example, indole-containing derivatives of 1,3,4-thiadiazole and 1,2, 4-triazole have shown potential antidepressant activities in mice, suggesting a role in neuropsychiatric research (Varvaresou et al., 1998).
Anticancer Agents
A significant area of research is the exploration of thiazole and 1,3,4-thiadiazole derivatives as anticancer agents. Compounds with structures similar to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine have been synthesized and evaluated, showing promising results against specific cancer cell lines, such as hepatocellular carcinoma (Gomha et al., 2017).
Cannabinoid Receptor Activity
Studies have also identified thiazolylindoles with potential cannabinoid receptor activity. Although not directly related to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine, these findings open avenues for research into cannabinoid-related pharmacology and neuroscience (Westphal et al., 2015).
properties
Product Name |
2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine |
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Molecular Formula |
C16H20ClN3S |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C16H20ClN3S/c1-4-19(5-2)8-9-20-14-7-6-12(17)10-13(14)15-16(20)21-11(3)18-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
WCIBEZJZJGVGON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1SC(=N3)C |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1SC(=N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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